Tert-butyl 3-methyl-2-nitrobenzoate
Overview
Description
Tert-butyl 3-methyl-2-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with a nitro group and a methyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-2-nitrobenzoate typically involves the esterification of 3-methyl-2-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-methyl-2-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkoxides, amines.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 3-methyl-2-aminobenzoic acid derivatives.
Substitution: Various substituted benzoates.
Hydrolysis: 3-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 3-methyl-2-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: In the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the ester group is replaced by a nucleophile through a nucleophilic attack on the carbonyl carbon, followed by the departure of the tert-butyl group.
Comparison with Similar Compounds
Methyl 3-methyl-2-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Ethyl 3-methyl-2-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
3-methyl-2-nitrobenzoic acid: The parent acid of tert-butyl 3-methyl-2-nitrobenzoate.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, where steric hindrance can be used to control reaction pathways and selectivity.
Properties
IUPAC Name |
tert-butyl 3-methyl-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-6-5-7-9(10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQZWQVUBLSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728442 | |
Record name | tert-Butyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920760-12-9 | |
Record name | tert-Butyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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